Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
Description
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a pyrimidine derivative with a fused pyrido[2,3-d]pyrimidine core. This compound features a hydroxyl group at position 5, a methylthio group at position 2, and a prop-2-ynyl substituent at position 6. The ethyl carboxylate group at position 6 enhances solubility and may influence intermolecular interactions.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-prop-2-ynylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-4-6-17-11-8(7-15-14(16-11)22-3)10(18)9(12(17)19)13(20)21-5-2/h1,7,18H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGSZJXCMQLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC#C)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Aldehyde Coupling
DCSMP is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate a lithiated intermediate at the 5-position. Subsequent reaction with propargyl aldehyde introduces the prop-2-ynyl group, yielding 3-(prop-2-ynyl)-1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ol. The reaction proceeds via nucleophilic addition to the aldehyde, followed by dehydration to form the α,β-unsaturated ketone.
Chlorine Substitution
The dichloro intermediate undergoes selective substitution at the 4-position using propargylamine in dimethylformamide (DMF) at 60°C. This step replaces one chlorine atom with the prop-2-ynyl group while retaining the 6-chloro substituent for subsequent cyclization.
Cyclization
Treatment with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in THF induces cyclization, forming the pyrido[2,3-d]pyrimidine core. The reaction proceeds via intramolecular nucleophilic attack of the enolate oxygen on the adjacent carbonyl group, followed by aromatization. The ethyl carboxylate group is introduced earlier in the sequence via esterification of a carboxylic acid intermediate.
Key Data :
Pyridone-Based Annulation Strategy
This approach, detailed in PMC (2019), constructs the pyrido[2,3-d]pyrimidine skeleton from a preformed pyridone derivative.
Pyridone Functionalization
Ethyl 5-hydroxy-2-mercaptopyridin-4-carboxylate is treated with methyl iodide to introduce the methylthio group. The resulting intermediate is then alkylated with propargyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile, attaching the prop-2-ynyl group at position 8.
Urea Condensation
The functionalized pyridone reacts with urea or thiourea derivatives under acidic conditions (e.g., HCl/EtOH) to form the pyrimidine ring. The reaction involves nucleophilic attack of the pyridone’s amine group on the carbonyl carbon of urea, followed by dehydration.
Oxidation and Esterification
The 7-oxo group is introduced via oxidation using meta-chloroperbenzoic acid (mCPBA). Final esterification with ethyl chloroformate in dichloromethane (DCM) yields the target compound.
Key Data :
A patent (US20040224958A1) describes a route prioritizing late-stage introduction of the prop-2-ynyl group.
Intermediate Synthesis
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is synthesized via condensation of 6-ethoxycarbonyl-5-hydroxypicolinic acid with methylthioisocyanate. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C.
Propargylation
The intermediate is alkylated with propargyl bromide in DMF using K2CO3 as a base. The reaction selectively targets the 8-position due to steric and electronic effects, achieving 85% conversion.
Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to remove unreacted starting material and byproducts.
Key Data :
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Regioselectivity in Propargylation
The prop-2-ynyl group’s introduction is influenced by the base-solvent system. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the 8-position, while protic solvents favor side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The prop-2-ynyl group can participate in addition reactions, such as hydrogenation to form an alkane.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Catalysts: Palladium on carbon for hydrogenation reactions
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Addition: Formation of saturated hydrocarbons
Scientific Research Applications
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms.
Pharmaceutical Development: It is a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Position 8 Substitution Variations
- Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 76360-85-5) Substituent: Propyl (C3H7) at position 7.
- Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 76360-60-6) Substituent: 2-Methoxyethyl (CH2CH2OCH3) at position 8. Impact: The ether oxygen introduces hydrogen-bonding capability, enhancing solubility (PSA = 102) compared to the non-polar prop-2-ynyl group .
Core Structure Variations
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Core: Thiazolo[3,2-a]pyrimidine fused with a benzene ring. Impact: The thiazole ring introduces sulfur-based interactions, while the trimethoxybenzylidene group increases steric bulk, leading to a dihedral angle of 80.94° between the pyrimidine and aromatic rings. This non-planarity may reduce stacking interactions compared to the pyrido[2,3-d]pyrimidine core .
Hydrogen Bonding and Crystallography
- Target Compound : The hydroxyl (5-OH) and carbonyl (7-oxo) groups likely form N–H···O and O–H···O hydrogen bonds, similar to barbiturates (e.g., buthalital and methitural), which exhibit N–H···O chains influencing crystal packing .
- CAS 76360-85-5 : Lacks a propargyl group but shares the hydroxyl and methylthio substituents, suggesting comparable hydrogen-bonding patterns. However, the propyl group may reduce crystal symmetry due to increased flexibility .
- Thiazolo-pyrimidine Derivative : Exhibits bifurcated C–H···O hydrogen bonds, forming chains along the c-axis. The puckered pyrimidine ring (deviation of 0.224 Å from planarity) is similar to pyrido[2,3-d]pyrimidines, though fused rings increase rigidity.
Biological Activity
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₄S |
| Molecular Weight | 323.37 g/mol |
| CAS Number | 1253791-05-7 |
| Purity | ≥95% |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrido-pyrimidine skeleton followed by functionalization to introduce the ethyl and methylthio groups. Detailed synthetic pathways can be found in patent literature and chemical synthesis databases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound was tested against Gram-positive bacteria and fungi, showing promising results in inhibiting growth. For instance, it demonstrated effective activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 64 µg/mL .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties, particularly against non-small cell lung cancer and other malignancies. The mechanism of action is believed to involve the inhibition of specific oncogenic pathways, including those mediated by mutant KRAS proteins . In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent .
Case Studies
- Study on Antimicrobial Resistance :
- Anticancer Activity Assessment :
Q & A
Basic: What are the optimal synthetic conditions for preparing this compound?
The compound can be synthesized via refluxing a mixture of precursor molecules (e.g., substituted pyrimidines) with chloroacetic acid, sodium acetate, and aldehydes in acetic acid/acetic anhydride (1:1 ratio). Reaction times of 8–10 hours under reflux, followed by recrystallization from ethyl acetate-ethanol (3:2), yield pale crystals suitable for structural analysis. Monitoring reaction progress via TLC and optimizing stoichiometry can improve yields (typically ~78%) .
Basic: What spectroscopic and crystallographic methods are critical for structural characterization?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves puckering in the pyrimidine ring (e.g., flattened boat conformation with deviations up to 0.224 Å from the mean plane) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
- NMR and IR spectroscopy : Confirm functional groups (e.g., methylthio, carboxylate) and hydrogen bonding networks.
- Powder XRD : Validates bulk crystallinity and phase purity.
Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?
Discrepancies (e.g., unexpected bond lengths or conformations) require cross-validation:
- Density Functional Theory (DFT) : Compare computational models with experimental X-ray data to assess intramolecular strain or solvation effects.
- Hydrogen bond analysis : Identify intermolecular interactions (e.g., bifurcated C—H···O bonds) that may influence solid-state packing versus solution-phase conformations .
- Variable-temperature NMR : Probe dynamic effects in solution.
Advanced: What strategies are recommended for evaluating the compound’s bioactivity in kinase inhibition assays?
- In vitro kinase profiling : Use ATP-competitive binding assays with recombinant kinases (e.g., EGFR, VEGFR) and compare IC₅₀ values to reference inhibitors (e.g., PF-06465469 analogs).
- Structural-activity relationship (SAR) : Modify substituents (e.g., prop-2-ynyl, methylthio) to assess impacts on binding affinity. Reference similar pyrido[2,3-d]pyrimidine derivatives with documented pharmacological profiles .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear gloves, goggles, and lab coats to avoid dermal contact.
- Spill management : Sweep or vacuum spills into sealed containers; avoid aqueous washdown to prevent environmental release.
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .
Advanced: How can hydrogen-bonding networks be analyzed to predict crystal packing behavior?
- Mercury Software : Visualize C—H···O and π-π interactions using crystallographic data (e.g., CIF files).
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., O···H contacts ~25% in similar structures) to predict stability and polymorphism risks .
Basic: What recrystallization methods yield high-quality crystals for X-ray studies?
Slow evaporation of ethyl acetate-ethanol (3:2) solutions at 25°C produces well-diffracting crystals. For hygroscopic samples, use inert atmospheres or anti-solvent diffusion with hexane .
Advanced: How can low synthetic yields be addressed during scale-up?
- Catalyst screening : Test alternatives to sodium acetate (e.g., K₂CO₃ or ionic liquids).
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
- Byproduct analysis : Use HPLC-MS to identify competing pathways (e.g., oxidation of prop-2-ynyl groups) .
Basic: What computational tools assist in predicting the compound’s solubility and stability?
- COSMO-RS : Estimate solubility in organic solvents (e.g., ethyl acetate, DMSO).
- Molecular dynamics (MD) simulations : Assess hydrolytic stability of the ester group under physiological conditions.
Advanced: How can substituent modifications enhance pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
